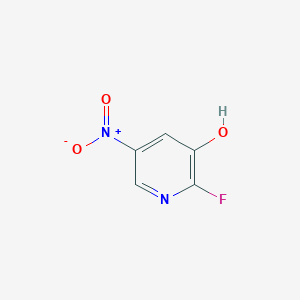

2-Fluoro-3-hydroxy-5-nitropyridine

Description

2-Fluoro-3-hydroxy-5-nitropyridine (C₅H₃FN₂O₃) is a substituted pyridine derivative featuring a fluorine atom at position 2, a hydroxyl group at position 3, and a nitro group at position 5. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of the nitro and fluorine groups, which enhance reactivity in substitution and coupling reactions. The hydroxyl group contributes to hydrogen bonding, influencing solubility and crystallinity .

Properties

Molecular Formula |

C5H3FN2O3 |

|---|---|

Molecular Weight |

158.09 g/mol |

IUPAC Name |

2-fluoro-5-nitropyridin-3-ol |

InChI |

InChI=1S/C5H3FN2O3/c6-5-4(9)1-3(2-7-5)8(10)11/h1-2,9H |

InChI Key |

KEFXSZKWFQUWIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1O)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-nitropyridin-3-ol typically involves the nitration of pyridine derivatives. Another method involves the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .

Industrial Production Methods

Industrial production of 2-Fluoro-5-nitropyridin-3-ol may involve large-scale nitration processes using nitric acid and other reagents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitropyridin-3-ol undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide.

Major Products Formed

Oxidation: Formation of higher oxidation state compounds.

Reduction: Formation of 2-amino-5-nitropyridin-3-ol.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Fluoro-5-nitropyridin-3-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitropyridin-3-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s reactivity and binding properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Electronic Effects

2-Chloro-3-fluoro-5-nitropyridine (CAS 1079179-12-6)

- Key Differences : Replaces the hydroxyl group at position 3 with chlorine.

- Impact : Chlorine’s stronger electron-withdrawing effect increases electrophilicity at the pyridine ring, making it more reactive in nucleophilic aromatic substitution (SNAr) compared to the hydroxyl-bearing target compound. Chloro derivatives are often intermediates in antibiotic synthesis .

5-Chloro-2-hydroxy-3-nitropyridine (CAS Not Provided)

- Key Differences : Chlorine at position 5 instead of fluorine at position 2.

- Impact : The shift in substituent positions alters electronic distribution. The nitro group at position 3 reduces ring electron density, while chlorine at position 5 may hinder hydrogen bonding compared to fluorine at position 2 in the target compound. This derivative is used in herbicide synthesis .

2-Fluoro-5-nitropyridine (CAS 456-24-6)

Functional Group Comparisons

Hydroxyl vs. Methyl Groups

- 2-Fluoro-3-methyl-5-nitropyridine (CAS 19346-46-4) :

Nitro Group Position

Physicochemical Properties

Biological Activity

2-Fluoro-3-hydroxy-5-nitropyridine is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C5H4FN3O3

- Molecular Weight : 173.1 g/mol

- IUPAC Name : 2-fluoro-3-hydroxy-5-nitropyridine

Biological Activity

Research indicates that 2-Fluoro-3-hydroxy-5-nitropyridine exhibits various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that 2-Fluoro-3-hydroxy-5-nitropyridine possesses significant antimicrobial activity against a range of pathogens. The compound shows effectiveness in inhibiting bacterial growth, which is crucial for developing new antibiotics.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, suggesting potential as an anticancer agent.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF-7 | 8.1 |

| A549 | 6.7 |

The mechanism by which 2-Fluoro-3-hydroxy-5-nitropyridine exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : It is believed that the compound induces oxidative stress in cancer cells, leading to apoptosis.

- Interaction with DNA : Preliminary studies suggest that it may bind to DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of 2-Fluoro-3-hydroxy-5-nitropyridine to enhance its biological activity. For instance:

- A study published in PubMed explored various analogs and their effects on L1210 mouse leukemia cells, revealing that modifications to the nitro group significantly increased cytotoxicity against these cells .

- Another investigation assessed the compound's potential as a lead for developing new antimicrobial agents, highlighting its effectiveness against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.